
L-histidine
Overview
Description
L-Histidine (C₆H₉N₃O₂) is an essential α-amino acid with a molar mass of 155.16 g/mol . It features an imidazole side chain, which confers unique chemical properties such as a pKa of ~6.0 for the imidazole ring, enabling pH-dependent charge modulation . As a precursor to histamine and critical for hemoglobin synthesis, this compound is vital in human and animal metabolism . Its enantiomer, D-histidine, shares identical chemical properties (e.g., pKa and metal-binding affinity) but is biologically inactive due to chirality .
Preparation Methods
Synthetic Routes and Reaction Conditions
Histidine can be synthesized through various methods. One common synthetic route involves the use of phosphoribosyl pyrophosphate as a biochemical intermediate . Another method involves the use of activated carbon for decolorizing with hydrochloric acid at a pH of 3.6, followed by filtration and crystallization .
Industrial Production Methods
In industrial settings, histidine is often produced through fermentation processes using microorganisms. These microorganisms are engineered to overproduce histidine, which is then extracted and purified for various uses .
Chemical Reactions Analysis
Types of Reactions
Histidine undergoes several types of chemical reactions, including:
Oxidation: Histidine can be oxidized to form various products, including histidine sulfoxide.
Reduction: Histidine can be reduced to form histidinol.
Substitution: Histidine can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products
Oxidation: Histidine sulfoxide
Reduction: Histidinol
Substitution: Various substituted histidine derivatives
Scientific Research Applications
Biochemical Properties of L-Histidine
This compound is characterized by its unique chemical structure, which allows it to participate in various biological functions:
- Proton Buffering : this compound acts as a proton donor or acceptor, helping to maintain pH balance in biological systems.
- Metal Ion Chelation : It has the ability to bind metal ions, which is crucial for numerous enzymatic reactions.
- Antioxidant Activity : this compound can scavenge reactive oxygen species, thereby protecting cells from oxidative stress .
Neurological Disorders
Recent studies have indicated that this compound supplementation may have neuroprotective effects. In vitro experiments demonstrated that this compound, along with L-carnosine, improved neurogenesis and reduced markers of brain aging in neuronal cell lines. Specifically, it upregulated neuronal markers while downregulating amyloid beta levels and pro-inflammatory cytokines .
Skin Health
This compound has been shown to enhance skin barrier function and reduce the severity of atopic dermatitis (AD). A clinical study involving adult patients revealed that daily oral this compound supplementation led to a significant reduction in AD severity by 34% after four weeks. The mechanism involves the incorporation of this compound into filaggrin, a key protein for skin hydration and barrier integrity .
Cardiovascular Health
This compound is utilized in organ preservation solutions during cardiac surgery due to its protective effects on myocardial tissue. Its role in reducing ischemia-reperfusion injury highlights its potential in cardiac health interventions .
Exercise Performance
Research suggests that this compound supplementation may mitigate fatigue during strenuous exercise by enhancing muscle performance and recovery, although further studies are needed to substantiate these claims .
Atopic Dermatitis Study
A randomized controlled trial assessed the effects of oral this compound on adults with atopic dermatitis. Participants who received this compound showed significant improvements in disease severity compared to the placebo group, indicating its therapeutic potential for skin conditions .
Study Parameter | This compound Group (n=24) | Placebo Group (n=24) |
---|---|---|
Reduction in SCORAD scores | 34% | No significant change |
Adverse Events | 9 | 1 |
Severe Adverse Events | 0 | 0 |
Neuroprotective Effects
In another study focusing on neuroprotection, treatment with this compound significantly improved cellular outcomes in models of neurodegeneration, suggesting its utility as an adjunct therapy for cognitive decline associated with aging .
Safety and Side Effects
While this compound supplementation is generally considered safe, high doses (over 24 g/day) have been associated with adverse effects such as cognitive impairment and decreased serum zinc levels. Therefore, it is crucial to adhere to recommended dosages during supplementation .
Mechanism of Action
Histidine exerts its effects through various mechanisms:
Enzyme Catalysis: Histidine is often found in the active sites of enzymes, where it participates in catalytic reactions.
Protein Interactions: Histidine’s imidazole side chain can form hydrogen bonds and coordinate with metal ions, facilitating protein interactions.
Histamine Production: Histidine is a precursor to histamine, which plays a role in immune responses and gastric acid secretion.
Comparison with Similar Compounds
Structural Comparison with Similar Amino Acids
L-Histidine belongs to the cationic amino acid group, alongside L-lysine and L-arginine. Key structural and functional differences include:
Property | This compound | L-Lysine | L-Arginine |
---|---|---|---|
Side Chain | Imidazole ring (heterocyclic) | Aliphatic amine | Guanidino group |
pKa (side chain) | ~6.0 | ~10.5 | ~12.5 |
Metal Binding | Binds Zn²⁺, Ni²⁺ via imidazole | Binds via ε-amino group | Binds via guanidino group |
Biological Role | Antioxidant, enzyme cofactor | Protein synthesis, collagen | Nitric oxide precursor |
Key Findings :
- L-Lysine & this compound : In dry-cured meat, a 1:1 blend of L-lysine and this compound reduced sodium content by 58% while enhancing lipase activity, outperforming NaCl .
- L-Arginine : Unlike histidine, arginine lacks a heterocyclic ring and shows minimal fluorescence response in microbial sensors, indicating weaker interactions with charged biomolecules .
Antimicrobial Activity
This compound inhibits biofilm formation in Saccharomyces cerevisiae by modulating cell-surface charge interactions. At pH 3.0, its cationic imidazole group repels positively charged yeast cells, reducing adhesion by 40–60%. In contrast, hydrophobic peptides like PAF26 enhance biofilm formation .
Metal Toxicity Protection
Both L- and D-histidine bind Zn²⁺ and Ni²⁺ with equal affinity (Kd ~10⁻⁴ M), protecting C. elegans from metal toxicity. However, only this compound is incorporated into proteins, highlighting a distinction between chemical and biological activity .
Metabolomic Interactions
In bovine mammary cells, this compound counteracts high non-esterified fatty acid (NEFA) levels, reducing ketosis risk by modulating 1-linoleoylglycerophosphocholine synthesis. NEFA alone increases ketogenic metabolites by 2.5-fold .
Enzymatic Interactions and Substrate Specificity
Kinetic Parameters
Enzyme/Substrate | Km (mM) | Vmax (µM/min) | Reference |
---|---|---|---|
GkHAL (this compound) | 3.43 | 12.8 | |
GkHAL (this compound methyl ester) | 7.99 | 9.6 | |
EgtD (this compound) | 0.85 | 4.2 |
Key Insights :
- Mutant enzymes (e.g., R280K) exhibit higher affinity for this compound methyl ester than this compound, suggesting steric and electronic influences on substrate binding .
- In Mycobacterium tuberculosis, histidine derivatives (e.g., HD6) inhibit EgtD enzyme activity (EC₅₀ = 25–50 µM) by mimicking this compound’s interactions with Asn166 and Tyr39 .
Food Industry
- Sodium Reduction : Replacing 50% NaCl with this compound/L-lysine in dry-cured beef accelerates processing time by 20% and enhances lipid oxidation (TBARS increased by 15%) .
Biomedical Materials
- Nonlinear Optics (NLO): this compound tetrafluoroborate exhibits higher second-harmonic generation (SHG) efficiency (1.5× KDP) than arginine phosphate due to its asymmetric polarizability .
Biotechnology
- Biochar-Mediated Biosynthesis : E. coli treated with 3% tobacco-straw biochar increases this compound production by 17.3% via HisG protein activation, outperforming genetic engineering methods .
Biological Activity
L-Histidine is an essential amino acid that plays a crucial role in various biological processes. Its unique properties contribute to its involvement in metabolic pathways, physiological functions, and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
This compound is characterized by its imidazole side chain, which imparts unique chemical properties such as proton buffering and metal ion chelation. These properties are vital for various physiological functions:
- Proton Buffering : this compound helps maintain pH balance in biological systems.
- Metal Ion Chelation : It binds metal ions, facilitating their transport and utilization in enzymatic reactions.
- Antioxidant Activity : this compound scavenges reactive oxygen and nitrogen species, protecting cells from oxidative stress.
Physiological Roles
This compound is involved in several key physiological processes:
- Erythropoiesis : It contributes to red blood cell production.
- Histaminergic System : As a precursor to histamine, it plays a role in immune responses and neurotransmission.
- Wound Healing : Histidine-rich proteins are implicated in skin repair and inflammation reduction .
Biological Activities
Research has identified various biological activities associated with this compound and histidine-rich peptides:
- Antimicrobial Properties : Histidine-rich peptides exhibit antimicrobial activity against various pathogens, including bacteria and fungi. They disrupt microbial membranes, enhancing their efficacy .
- Cell Penetration and Protein Transduction : Certain histidine-rich peptides facilitate cellular uptake of therapeutic proteins and nucleic acids, which can be beneficial for drug delivery systems .
- Neuroprotective Effects : Studies suggest that this compound supplementation may have neuroprotective effects in conditions like Alzheimer's disease and other neurological disorders .
Table 1: Summary of Biological Activities of this compound
Case Study: this compound in Organ Preservation
This compound has been utilized in organ preservation solutions, demonstrating effectiveness in maintaining organ viability during transplantation. Research indicates that solutions containing this compound improve preservation outcomes by minimizing cellular damage during ischemia .
Potential Therapeutic Applications
The unique properties of this compound suggest its potential for therapeutic applications across various health conditions:
- Cardiovascular Health : Its role in myocardial protection during cardiac surgeries has been well-documented.
- Metabolic Disorders : Ongoing studies are exploring its effects on metabolic syndrome, diabetes, and obesity-related complications.
- Inflammatory Conditions : Research indicates that this compound may alleviate symptoms associated with inflammatory bowel diseases .
Safety and Toxicity
This compound is generally regarded as safe when consumed within recommended dietary allowances. However, excessive supplementation may lead to adverse effects such as increased ammonia levels or liver dysfunction in susceptible individuals . Monitoring is advised for patients with pre-existing liver conditions.
Q & A
Basic Research Questions
Q. What are the primary biochemical roles of L-histidine in vivo, and how do these inform experimental design for studying its metabolic pathways?
this compound serves as a precursor for histamine (via decarboxylation) and carnosine (β-alanyl-L-histidine), which are critical in immune response, neurotransmission, and antioxidant defense . To study its metabolic flux, researchers should employ isotopic labeling (e.g., ¹³C or ¹⁵N-L-histidine) combined with LC-MS/MS to track incorporation into downstream metabolites. Tissue-specific pharmacokinetics must be considered, as histamine levels in organs like the liver and brain correlate directly with dietary this compound intake .
Q. How can researchers quantify this compound in biological samples with high specificity?
Methods include:
- HPLC with fluorescence detection : Derivatize this compound using o-phthalaldehyde (OPA) for enhanced sensitivity (detection limit: ~0.1 μM) .
- Tandem mass spectrometry (MS/MS) : Use collision-induced dissociation (CID) to distinguish this compound (m/z 155.06) from isomers. A Pearson’s correlation coefficient ≥0.85 between experimental and reference MS/MS spectra confirms identity .
- Enzymatic recycling assays : DNAzyme-based fluorescent biosensors achieve nanomolar sensitivity (LOD: 200 nM) without covalent modification .
Q. What are the key physicochemical properties of this compound relevant to buffer formulation in protein studies?
At pH 7.4 (physiological buffer):
- Density : 1.001–1.012 g/cm³ (0.00215–0.03648 mol/kg, 288–313 K) .
- Partial molar heat capacity (ϕCp) : 205–220 J/mol·K, influenced by temperature-dependent solute-solvent interactions .
- Oxidative stability : Vulnerable to tert-butylhydroperoxide (t-BHP)-induced degradation, forming hydroxyl radical adducts. Chelators like EDTA mitigate metal-catalyzed oxidation .
Advanced Research Questions
Q. How do intermolecular interactions of this compound in aqueous buffers affect its efficacy in drug formulations?
Studies using densimetry and differential scanning calorimetry (DSC) reveal that this compound exhibits structure-breaking behavior in water, with positive activation energy parameters (Δμ > 0) indicating chaotropic effects. In phosphate buffers (pH 7.4), its apparent molar volume (φV) decreases with rising temperature (288–313 K), suggesting weakened hydrogen bonding. These properties must be modeled via Jones-Dole viscosity coefficients (B ≈ 0.05–0.08 dm³/mol) to optimize drug solubility and stability .
Q. What experimental strategies address contradictions in this compound’s dual pro- and antioxidant roles?
- Pro-oxidant : this compound chelates Fe²⁺/Cu²⁺, enabling Fenton reaction-driven ROS generation in joint tissues .
- Antioxidant : Scavenges hydroxyl radicals (•OH) and singlet oxygen (¹O₂) via imidazole ring electron donation . To resolve context-dependent effects, use spin-trapping EPR to quantify ROS in vitro, and compare outcomes across cell types (e.g., synovial fibroblasts vs. neuronal cells) .
Q. How does this compound induce systemic resistance in plants, and what methodological pitfalls arise in translating this to crop protection?
In Arabidopsis, root-applied this compound (10 mM) upregulates ethylene (ET) biosynthesis genes (AtChiB, AtPDF1.2), conferring resistance to Botrytis cinerea. However, systemic effects vary by species: tomato shows no aerial ET-responsive gene expression despite root treatment . Key considerations:
- Use hydroponic systems to control histidine uptake.
- Validate gene expression via qPCR with stress-specific primers (e.g., SlPti5 for tomato).
- Account for microbiome interactions, as histidine metabolism by rhizobacteria may confound results .
Q. What are the challenges in characterizing this compound’s interactions with metal-organic frameworks (MOFs) for catalytic applications?
Post-functionalization of MOF-808 with this compound and Cu²⁺ reduces BET surface area from 868 to 482 m²/g due to pore occupancy. Use PXRD and EDS mapping to confirm structural integrity, and monitor catalytic activity via in situ FTIR for substrate selectivity (e.g., oxidation of phenolic vs. aliphatic compounds) .
Q. Methodological Notes
- Contradictions in Safety Data : While acute toxicity is underexplored, MSDS documents note insufficient ecotoxicological and repeated-exposure data. Preclinical studies must prioritize OECD 407/408 guidelines .
- Analytical Validation : When using histidine as a reference standard, ensure purity ≥98% (HPLC-grade) and validate against NIST-certified materials .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVDQJCIGZPNO-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Record name | histidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Histidine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26062-48-6 | |
Record name | L-Histidine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26062-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9023126 | |
Record name | L-Histidine | |
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Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |
Record name | Histidine | |
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Record name | L-Histidine | |
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Record name | L-Histidine | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |
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Solubility |
Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |
Record name | Histidine | |
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Record name | (L)-HISTIDINE | |
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Record name | L-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | L-Histidine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Histidine | |
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Color/Form |
Needles or plates, COLORLESS | |
CAS No. |
71-00-1 | |
Record name | L-Histidine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=71-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Histidine [USAN:INN] | |
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Record name | L-Histidine | |
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Record name | Histidine | |
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Record name | HISTIDINE | |
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Record name | (L)-HISTIDINE | |
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Record name | L-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
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Melting Point |
287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C | |
Record name | Histidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00117 | |
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Record name | (L)-HISTIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.